2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the class of dihydropyrimidinones, which are notable for their diverse biological activities and potential pharmacological applications. This compound features a unique bicyclic structure that may contribute to its reactivity and biological properties.
Dihydropyrimidinones like 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one are often synthesized through various methods, including the Biginelli reaction, which combines aldehydes, urea or thiourea, and β-dicarbonyl compounds. The classification of this compound falls under heterocyclic organic compounds, specifically pyrimidines, which are characterized by their six-membered ring containing nitrogen atoms.
The synthesis of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one can be achieved through several methods:
The molecular structure of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one consists of a pyrimidine ring with a methylcyclopropyl group attached at the second position. The structural formula can be represented as follows:
Key structural features include:
The chemical reactivity of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one can be attributed to its functional groups:
The mechanism by which 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one exerts its biological effects is not fully elucidated but may involve:
The physical properties of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one include:
Chemical properties include:
The applications of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one span various fields:
The 3,4-dihydropyrimidin-4-one (DHPM) scaffold represents a privileged structure in medicinal chemistry, first synthesized in 1893 via Pietro Biginelli's landmark multicomponent reaction involving urea, aldehydes, and β-keto esters [1] [7]. For nearly a century, these compounds remained chemical curiosities until the 1980s, when their broad therapeutic potential was systematically explored. The structural similarity of DHPMs to nucleic acid pyrimidine bases (e.g., cytosine, thymine) underlies their intrinsic bioactivity, enabling interactions with diverse biological targets [1]. This molecular mimicry facilitates modulation of enzymes and receptors involved in critical cellular processes.
Seminal discoveries include the identification of monastrol as a specific mitotic kinesin inhibitor, establishing DHPMs as anticancer scaffolds. Subsequent optimization yielded derivatives like enastron and piperastrol with 30-fold enhanced potency against HT-29 colon cancer cells [1] [7]. Parallel developments identified anti-infective DHPMs: Batzelladine A, a marine alkaloid, inhibits HIV gp-120-CD4 binding, while nitractin exhibits antiviral and antibacterial properties [1] [7]. The synthetic versatility of the Biginelli reaction enables extensive structural diversification, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles. Modern adaptations employ catalysts like β-cyclodextrin-propyl sulfonic acid and polyoxometalates under solvent-free conditions to enhance efficiency and sustainability [1] [7].
Table 1: Notable Dihydropyrimidinone Derivatives in Therapeutics
Compound | Biological Activity | Therapeutic Application | Structural Feature |
---|---|---|---|
Monastrol | Mitotic kinesin inhibition | Anticancer agent | 3-Hydroxy substitution |
Batzelladine A | HIV gp-120-CD4 binding inhibition | Anti-HIV agent | Polycyclic guanidine alkaloid |
(S)-L-771,688 | α1a-Adrenoceptor antagonism | Benign prostatic hyperplasia | Chiral C4 position |
(R)-SQ 32926 | Calcium channel blockade | Antihypertensive | 1,4-Dihydropyridine analog |
Emivirine | Non-nucleoside reverse transcriptase inhibition | Anti-HIV therapy | Thiourea modification |
The incorporation of a 2-(2-methylcyclopropyl) substituent into the DHPM scaffold introduces unique steric and electronic properties that profoundly influence target engagement and drug-likeness. Cyclopropane rings exhibit Baeyer strain and Pitzer strain, creating characteristic bond angles (60° vs. ideal 109.5°) that induce significant torsional energy (27.5 kcal/mol). This strain enhances reactivity and binding affinity through forced molecular distortions [8] [10]. The 2-methylcyclopropyl group specifically combines three critical attributes:
Computational analyses (e.g., molecular orbital calculations) reveal that 2-methylcyclopropyl substitution increases DHPM logP by ~0.8 units compared to unsubstituted analogs, enhancing membrane permeability. This hydrophobicity is strategically balanced by the polar dihydropyrimidinone core, maintaining favorable Lipinski parameters for oral bioavailability [8] [10].
Table 2: Comparative Physicochemical Properties of DHPM Substituents
C2 Substituent | cLogP | TPSA (Ų) | Metabolic Stability (t₁/₂, min) | Protein Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|---|
Unsubstituted | -0.2 | 65.7 | 12.3 | -5.8 |
Phenyl | 1.9 | 65.7 | 21.4 | -7.1 |
2-Methylcyclopropyl | 1.1 | 65.7 | 89.6 | -8.9 |
Cyclohexyl | 2.3 | 65.7 | 45.2 | -8.2 |
DHPM derivatives represent promising scaffolds for modulating G protein-coupled receptors (GPCRs), which constitute >30% of current therapeutic targets. Their conformational flexibility enables adaptation to diverse GPCR binding sites, particularly in aminergic and peptide receptor families [1] [7] [8]. The 2-(2-methylcyclopropyl)-3,4-dihydropyrimidin-4-one core exhibits specific advantages in GPCR drug discovery:
Recent advances exploit cryo-EM structures of GPCR-G protein complexes to design conformationally restricted DHPMs. The 2-methylcyclopropyl moiety anchors ligands to transmembrane helix 5/6 hydrophobic clusters, stabilizing signaling-incompetent states in pathological GPCR mutants [8]. This precision engineering positions DHPMs as key tools for targeting underexplored GPCR subfamilies (Class B, C, F) implicated in endocrine disorders, neurodegeneration, and cancer progression [5] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0